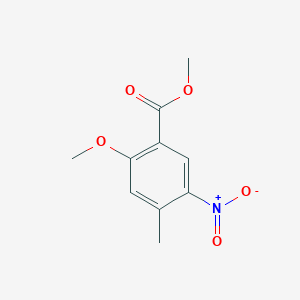

Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Overview

Description

“Methyl 2-methoxy-4-methyl-5-nitrobenzoate” is an organic compound. It belongs to the class of benzenoids, specifically nitrobenzoic acids and derivatives . Its molecular formula is C9H9NO5 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)C1=C(OC)C=CC(=C1)N+[O-] . This indicates that the molecule contains a methoxy group (-OCH3), a nitro group (-NO2), and a methyl group (-CH3) attached to a benzene ring. Physical and Chemical Properties Analysis

“this compound” appears as white to pale cream to pale yellow crystals or powder . The compound has a melting point range of 98.0-104.0°C . The Assay (GC) is ≥97.5% .Scientific Research Applications

Solvolysis and Solvent Interactions

Solvolysis of Allyl Derivatives

In the solvolysis of allyl derivatives, the methoxy group in compounds like 2-(2-methoxyethyl)-3-methyl-2-cyclohexenyl p-nitrobenzoate demonstrated an electron-withdrawing inductive effect, slowing down the solvolysis rate. This suggests a lack of n-participation by the methoxy group, as evidenced by the normal secondary α-deuterium isotope effect in various solvents (Jursic, Ladika, & Sunko, 1986).

Photostabilization and Singlet Oxygen Quenching

Methyl salicylate and related compounds like methyl 2-methoxybenzoate serve as photostabilizers. Methyl 2-methoxybenzoate notably generates singlet molecular oxygen with a quantum yield of 0.24 in certain solvents. This class of compounds, under the right conditions of medium polarity and pH, effectively scavenges singlet molecular oxygen, with their interaction favored in highly polar solvents or in the presence of bases. This efficiency is significant for the photoprotection of materials against oxygen-mediated degradation (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).

Synthesis and Chemical Reactivity

Alternative Synthesis Approaches

New methods for synthesizing compounds like methyl 4-butyrylamino-3-methyl-5-nitrobenzoate were explored, optimizing for high yield and quality while reducing production costs. This demonstrates the adaptability and potential for cost-efficiency in synthesizing nitrobenzoate derivatives (Cai Chun, 2004).

Hydrolysis of Benzimidazoles

Investigations into the hydrolysis of compounds like 2-methoxy-1-methylbenzimidazole revealed multiple reaction paths, influenced by the acidity of the medium. This complexity in reaction pathways highlights the intricate chemical behavior of methoxybenzimidazole derivatives (Dembech, Ricci, Seconi, & Vivarelli, 1973).

Biological and Environmental Applications

Antitumor and Antimicrobial Activity

Compounds such as methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate have been isolated from marine endophytic fungi and demonstrated moderate antitumor and antimicrobial activities. This suggests the potential of such compounds in pharmacological and antimicrobial applications (Xia et al., 2011).

Environmental Monitoring and Contamination Control

For environmental safety, methods have been developed to detect residues of compounds like sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate on various surfaces, ensuring the monitoring and control of potential contaminants (Alder, Augenstein, & Rogerson, 1978).

Safety and Hazards

Properties

IUPAC Name |

methyl 2-methoxy-4-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6-4-9(15-2)7(10(12)16-3)5-8(6)11(13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXJRVZVIWNIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

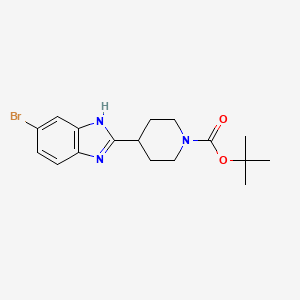

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1427307.png)

![5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester](/img/structure/B1427309.png)

![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-](/img/structure/B1427321.png)